molecular formula C11H16ClN B7815952 4-Chloro-N-pentylaniline CAS No. 91428-36-3

4-Chloro-N-pentylaniline

Cat. No. B7815952
CAS RN: 91428-36-3
M. Wt: 197.70 g/mol
InChI Key: ACDAEAAERKALKR-UHFFFAOYSA-N
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Description

4-Chloro-N-pentylaniline is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photoinduced Ionic Arylation of Olefins : Research by Mella et al. (2001) demonstrates that irradiation of 4-chloroaniline derivatives in polar solvents generates triplet phenyl cations. These cations are trapped by alkenes to yield arylated products. This process is an ionic analogue of the radicalic Meerwein arylation of olefins, highlighting its application in synthetic organic chemistry (Mella et al., 2001).

  • Synthesis of Aryl- and Alkylanilines : Fagnoni et al. (1999) reported that irradiation of 4-chloro-N,N-dimethylaniline leads to heterolytic dehalogenation and trapping of the cation to form various compounds like β-chloroalkylanilines, stilbenes, or allylanilines, depending on the alkene structure. This method illustrates the versatility of 4-chloroaniline derivatives in organic synthesis (Fagnoni, Mella & Albini, 1999).

  • Liquid Crystalline Properties : Research by Godzwon et al. (2007) focused on the liquid-crystalline properties of 4-hexyloxybenzylidene-4′-alkyloxyanilines, which include derivatives like 4-chloro-N-pentylaniline. These compounds were found to exhibit various mesophases such as nematic and smectic, useful in the field of material science and liquid crystal technology (Godzwon, Sienkowska & Galewski, 2007).

  • Vibrational Analysis of Liquid Crystal Molecules : Gupta and Bhattacharjee (2019) conducted a comprehensive vibrational analysis of N-(4-n-pentyl-oxybenzylidene)-4′-n-hexylaniline, a compound structurally similar to this compound. This study is significant for understanding the chemical and physical properties of liquid crystalline materials (Gupta & Bhattacharjee, 2019).

  • Dielectric Properties in Liquid Crystals : Dubey et al. (2015) investigated the dielectric properties of N-(4-n-pentyloxybenzalidene) 4′-n-pentylaniline, a compound related to this compound. Their research provides insights into the molecular behavior in various phases of liquid crystal materials (Dubey et al., 2015).

  • Synthesis of Optical Isomers of Ethyl 4-Chloro-3-hydroxybutyrate : Kluson et al. (2019) researched the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a process relevant to the synthesis of pharmacologically valuable products. This study highlights the broader applications of chloroaniline derivatives in the field of pharmaceutical chemistry (Kluson et al., 2019).

  • Ultrasonic Methodology for Allylation of 4-Chloroaniline : Nascimento and Fernandes (2016) explored an ultrasonic methodology for the allylation of 4-chloroaniline, aiming to improve the reaction rate and yield of N-allylanilines, which are crucial in synthesizing bioactive compounds. This research shows the application of 4-chloroaniline in developing efficient synthetic methods (Nascimento & Fernandes, 2016).

properties

IUPAC Name

4-chloro-N-pentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAEAAERKALKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651908
Record name 4-Chloro-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91428-36-3
Record name 4-Chloro-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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